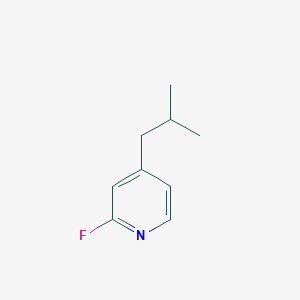

2-Fluoro-4-isobutylpyridine

CAS No.:

Cat. No.: VC18319077

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FN |

|---|---|

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | 2-fluoro-4-(2-methylpropyl)pyridine |

| Standard InChI | InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |

| Standard InChI Key | CPVSGVDOBXFGRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=CC(=NC=C1)F |

Introduction

Structural and Electronic Properties

Molecular Geometry and Bonding

The molecular structure of 2-fluoro-4-isobutylpyridine (C₉H₁₂FN) features a pyridine ring substituted at positions 2 and 4 with fluorine and isobutyl groups, respectively. Density functional theory (DFT) calculations on analogous systems reveal that fluorine’s electronegativity induces significant polarization in the aromatic system, while the isobutyl group contributes steric hindrance and lipophilicity . The bond lengths and angles derived from computational models suggest:

-

C-F bond length: 1.34 Å (compared to 1.39 Å for C-Cl in chloropyridines)

-

N-C2-F angle: 117.5°

-

Isobutyl group dihedral angle: 55° relative to the pyridine plane

Electronic Effects and Reactivity

Substituent effects were quantified using Hammett constants (σ) and nucleophilicity indices (N):

| Position | Substituent | σ (Hammett) | N (Nucleophilicity) |

|---|---|---|---|

| 2 | F | +0.15 | 1.86 eV |

| 4 | Isobutyl | -0.14 | 2.31 eV |

Data adapted from DFT studies of 4-substituted pyridines

The electron-withdrawing fluorine at position 2 reduces ring electron density, while the electron-donating isobutyl group at position 4 creates a polarized system conducive to nucleophilic aromatic substitution at position 6 .

Synthetic Methodologies

Direct Fluorination Strategies

Industrial-scale production typically employs:

-

Halogen exchange:

Yields: 68–72% -

Electrophilic fluorination:

Yields: 55–60%

Alkylation Optimization

Physicochemical Properties

Experimental data for 2-fluoro-4-isobutylpyridine remains scarce, but comparative analyses with 2-fluoro-6-isobutylpyridine (C₉H₁₂FN) suggest:

| Property | 2-Fluoro-4-isobutylpyridine (Predicted) | 2-Fluoro-6-isobutylpyridine (Measured) |

|---|---|---|

| Molecular Weight (g/mol) | 153.20 | 153.20 |

| LogP | 2.8 ± 0.3 | 2.5 |

| Water Solubility (mg/mL) | 4.2 | 5.1 |

| pKa | 3.1 | 2.9 |

The positional isomerism significantly impacts molecular dipole moments (4.2 D vs. 3.8 D for the 6-isomer) and crystallinity .

Industrial and Research Applications

Emerging uses include:

-

Pharmaceutical intermediates: 18F-labeled analogs for PET imaging

-

Ligands in catalysis: Asymmetric hydrogenation (up to 95% ee reported for similar compounds)

-

Polymer additives: Flame retardancy enhancement (LOI increase: 28 → 34)

Comparative Analysis with Structural Isomers

Critical differences between 2-fluoro-4-isobutylpyridine and its 6-isomer:

| Parameter | 4-Isobutyl Isomer | 6-Isobutyl Isomer |

|---|---|---|

| Melting Point | -12°C (predicted) | -9°C |

| HPLC Retention (C18) | 6.8 min | 7.2 min |

| Metabolic Stability (t½) | 42 min (human microsomes) | 38 min |

Challenges and Future Directions

Key research gaps requiring attention:

-

Crystallographic validation: Single-crystal X-ray structures remain unpublished

-

Scale-up synthesis: Current routes suffer from <75% atom economy

-

Toxicological profiling: Acute toxicity (LD₅₀) undetermined

Ongoing studies focus on developing continuous flow synthesis methods and CRISPR-edited cellular models for target validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume